molecular formula C21H28FNO B591149 XLR11 N-(3-fluoropentyl) isomer CAS No. 1628690-24-3

XLR11 N-(3-fluoropentyl) isomer

Cat. No.: B591149
CAS No.: 1628690-24-3
M. Wt: 329.5 g/mol
InChI Key: FAFWRNLRDMHCOR-UHFFFAOYSA-N
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Description

XLR11 N-(3-fluoropentyl) isomer is a synthetic cannabinoid that belongs to the class of indole-based cannabinoids. It is structurally characterized by the presence of a fluoropentyl chain attached to the nitrogen atom of the indole ring. This compound is known for its potent agonistic activity at cannabinoid receptors, particularly the CB1 and CB2 receptors .

Mechanism of Action

Target of Action

The primary target of XLR11 N-(3-fluoropentyl) isomer, a synthetic cannabinoid, is the cannabinoid CB1 receptor . This receptor is part of the endocannabinoid system in the body, which plays a role in a variety of physiological processes such as pain sensation, mood, and memory .

Mode of Action

This compound acts as a full agonist at the CB1 receptor . This means it binds to the receptor and activates it to its full effect. The activation of the CB1 receptor can lead to various physiological responses, depending on the location of the receptor in the body .

Biochemical Pathways

The activation of the CB1 receptor by this compound can affect various biochemical pathways. For instance, it can influence the release of neurotransmitters in the brain, which can alter mood and perception . .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to be lipophilic, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Result of Action

The activation of the CB1 receptor by this compound can lead to a range of effects at the molecular and cellular level. These can include changes in cell signaling, alterations in the release of neurotransmitters, and modifications to immune responses . The specific effects can vary depending on the individual and the context of use.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as the presence of other substances, the physiological state of the individual, and genetic factors can all influence how the compound interacts with its target and the resulting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of XLR11 N-(3-fluoropentyl) isomer typically involves the reaction of 1H-indole-3-carboxylic acid with 3-fluoropentylamine under appropriate conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

XLR11 N-(3-fluoropentyl) isomer has a wide range of scientific research applications:

Comparison with Similar Compounds

  • XLR11 N-(2-fluoropentyl) isomer
  • XLR11 N-(4-fluoropentyl) isomer
  • 5-fluoro UR-144
  • AM-2201

Comparison: XLR11 N-(3-fluoropentyl) isomer is unique due to the specific position of the fluorine atom on the pentyl chain, which influences its binding affinity and selectivity for cannabinoid receptors. Compared to its analogs, it exhibits distinct pharmacological properties and potency, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-(3-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FNO/c1-6-14(22)11-12-23-13-16(15-9-7-8-10-17(15)23)18(24)19-20(2,3)21(19,4)5/h7-10,13-14,19H,6,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFWRNLRDMHCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043147
Record name [1-(3-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628690-24-3
Record name [1-(3-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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